molecular formula C7H8FNOS B1426112 S-(4-Fluorophenyl)-S-methyl-sulfoximine CAS No. 635311-89-6

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Cat. No. B1426112
M. Wt: 173.21 g/mol
InChI Key: MVTOEAWASXYEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to the class of sulfoximines which are organic compounds containing a sulfoximine functional group . Sulfoximines are known for their use in organic synthesis due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for “S-(4-Fluorophenyl)-S-methyl-sulfoximine” were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . This method involves direct fluorosulfonylation with fluorosulfonyl radicals .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . They have found applications in organic synthesis, chemical biology, drug discovery, and materials science .

Scientific Research Applications

Synthesis and Properties

S-(4-Fluorophenyl)-S-methyl-sulfoximine is part of the fluorinated sulfoximines class, which has seen increased interest over the past twenty years. These compounds are analogues of sulfones, with unique reactivities and properties. Fluorinated sulfoximines, including S-(4-Fluorophenyl)-S-methyl-sulfoximine, have important bioactivities. Their synthesis involves fluoromethyl transfer agents like Johnson's reagent. The presence of fluoro-bearing sulfonimidoyl moieties induces exceptional electronic effects, making these compounds relevant in materials science and super-acidifiers and super-acceptors applications (Bizet, Kowalczyk, & Bolm, 2014).

Applications in Organic Synthesis

The past decade has witnessed significant progress in developing α-fluoro sulfoximines as versatile fluoroalkylation reagents. These compounds have facilitated efficient nucleophilic, electrophilic, and radical fluoroalkylation reactions. Certain chiral sulfoximine reagents have been used in synthesizing enantiomerically enriched organofluorine compounds. Their unique chemical behaviors, such as difluorocarbene and fluoroalkyl radical reactivities, differentiate α-fluoro sulfoximines from their non-fluorinated counterparts (Shen & Hu, 2014).

Bioactivity and Pharmaceutical Research

S-(4-Fluorophenyl)-S-methyl-sulfoximine is also significant in life sciences and the pharmaceutical industry. Its structural properties have been utilized in the development of new organophosphorus compounds with bioactivity. These synthesized compounds have shown varying degrees of toxicity and bioactivity in different applications, such as assays on Musca domestica (Reinhard & de Licastro, 2005).

Advancements in Chemistry

In chemical synthesis, S-(4-Fluorophenyl)-S-methyl-sulfoximine has enabled the development of various N-arylated sulfoximines via palladium-catalyzed cross-coupling strategies. This approach has been effective for synthesizing sulfoximines with varied aryl groups, offering new avenues for chemical modification (Bolm & Hildebrand, 2000).

Safety And Hazards

The safety data sheet for a related compound, 4-Fluorophenyl methyl sulfone, suggests that it is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Future Directions

Indole derivatives, which are related compounds, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there may be future research opportunities for “S-(4-Fluorophenyl)-S-methyl-sulfoximine” and related compounds.

properties

IUPAC Name

(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTOEAWASXYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Fluorophenyl)-S-methyl-sulfoximine

CAS RN

635311-89-6
Record name (4-fluorophenyl)(imino)methyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 2
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 3
Reactant of Route 3
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 4
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 5
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 6
S-(4-Fluorophenyl)-S-methyl-sulfoximine

Citations

For This Compound
2
Citations
A Hou, Z Zhao - Synthetic Communications, 2017 - Taylor & Francis
… Similarly, halogenated aromatic group-fused sulfoximines like S-4-fluorophenyl-S-methyl sulfoximine (1e), S-4-chlorophenyl-S-methyl sulfoximine (1f), and S-4-bromophenyl-S-methyl …
Number of citations: 9 www.tandfonline.com
A Zupanc, M Jereb - The Journal of Organic Chemistry, 2021 - ACS Publications
This is the first report on the synthesis and characterization of N-iodo sulfoximines. The synthesis was designed as a room temperature one-pot cascade reaction from readily available …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.